![molecular formula C15H10N2O B101578 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one CAS No. 18735-98-3](/img/structure/B101578.png)
5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one
Overview
Description
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is characterized by its fused ring structure, which includes an indole moiety and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one involves the palladium-catalyzed regioselective intramolecular direct arylation of 3-indolecarboxamides. This method allows for the diastereospecific production of the compound under different reaction conditions . The reaction typically involves the use of N-(o-bromophenyl)-3-indolecarboxamides as starting materials, which undergo C-3 and C-2 arylations of the indole rings to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the palladium-catalyzed intramolecular arylation method mentioned above can be adapted for large-scale synthesis
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced indole derivatives.
Scientific Research Applications
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one: This compound is a brominated derivative of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one and shares similar structural features.
Spiro-indoline-3,3′-oxindoles: These compounds are structurally related and can be synthesized using similar palladium-catalyzed arylation methods.
Uniqueness
This compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit DNA topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Biological Activity
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one is a heterocyclic compound known for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound features a fused ring structure combining indole and quinoline moieties. This unique structure contributes to its diverse biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Topoisomerase Inhibition : The compound has been identified as a potent inhibitor of DNA topoisomerase I. By stabilizing the topoisomerase I-DNA cleavable complex, it induces DNA damage and apoptosis in cancer cells . This mechanism is crucial for its anticancer properties.
- Kinase Inhibition : Research indicates that derivatives of this compound can selectively inhibit protein kinases such as DYRK1A and Haspin. For instance, certain substituted derivatives have shown enhanced selectivity and potency against these kinases, which are implicated in various diseases including cancer and neurological disorders .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural modifications:
- Substituents : The presence of specific substituents on the indole and quinoline rings can enhance or diminish the compound's potency. For example, chloro groups at the 3-position and dimethylamino substituents at the 5- and 12-positions have been associated with increased activity against topoisomerase I .
- Selectivity : Variations in substituents also affect selectivity towards different kinases. For instance, compounds with a 10-chloro substitution exhibited strong DYRK1A inhibitory activity with IC50 values in the low nanomolar range .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation across various cell lines. The mechanism involves DNA intercalation and subsequent inhibition of topoisomerase II .
-
Kinase Inhibition : A study focusing on DYRK1A inhibitors demonstrated that certain derivatives of this compound exhibited significant selectivity against closely related kinases. The most potent derivative showed an IC50 value of 31 nM against DYRK1A while maintaining selectivity over other kinases .
Compound IC50 (nM) Selectivity 10-Chloro derivative 31 High 10-Iodo derivative 22 Moderate Parent compound >100 Low - Antimicrobial Effects : Some derivatives have shown promising antimicrobial activity against various pathogens. The mechanisms include disruption of bacterial DNA synthesis through intercalation .
Q & A
Q. What are the common synthetic routes for 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one, and what are their key reaction conditions?
Basic
The compound is synthesized via multiple pathways:
- Copper(I)-catalyzed cascade : Using 2-(2-bromophenyl)-N-(2-cyanophenyl)acetamides with CuBr and t-BuONa in DMF at elevated temperatures, yielding 70–90% under optimized conditions .
- Fischer indolization : Cyclization of hydrazones derived from 4-hydrazinoquinolin-2(1H)-ones and cyclohexanone in glacial acetic acid, followed by dehydrogenation .
- Bergman’s method : Utilizing isatin and 2-aminobenzylamine under reflux conditions with hydrochloric acid and sodium hydroxide for intermediate isolation .
Q. How can researchers optimize the copper(I)-catalyzed cascade reaction to improve substrate scope and yield?
Advanced
Key optimization strategies include:
- Catalyst screening : Testing alternatives to CuBr (e.g., CuI or ligand-assisted systems) to enhance reactivity.
- Solvent effects : Replacing DMF with polar aprotic solvents like DMA or NMP to modulate reaction kinetics.
- Base selection : Evaluating sterically hindered bases (e.g., KOt-Bu vs. NaOt-Bu) to reduce side reactions. Evidence shows t-BuONa minimizes byproduct formation .
Q. What spectroscopic techniques are critical for characterizing indoloquinoline derivatives?
Basic
- 1H/13C NMR : Assigns regiochemistry via aromatic proton coupling patterns (e.g., deshielded lactam carbonyl at ~165 ppm in 13C NMR) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ for 5,11-dihydro derivatives) with <5 ppm error .
- IR : Identifies lactam C=O stretches (~1680 cm⁻¹) and NH/OH vibrations .
Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?
Advanced
- SAR studies : Systematic substitution at positions 3 and 11 (e.g., chloro or dimethylaminoethyl groups) to correlate structure with Topoisomerase-I inhibition .
- Docking simulations : Mapping interactions between derivatives (e.g., compound 2k ) and Top-DNA cleavable complexes to explain potency variations .
- In vitro resistance models : Testing activity against ARC-111- and SN-38-resistant cell lines to validate specificity .
Q. What is the mechanism of Topoisomerase-I inhibition by this compound?
Basic
The compound stabilizes the Topoisomerase-I-DNA cleavable complex, preventing DNA relegation. Docking studies suggest hydrophobic interactions with the enzyme’s catalytic pocket and hydrogen bonding with DNA base pairs .
Q. How do lactam unit modifications affect anticancer efficacy?
Advanced
- Lactam substitution : Introducing electron-withdrawing groups (e.g., Cl) enhances DNA binding affinity, while bulky substituents (e.g., dimethylaminoethyl) improve cellular uptake .
- Metal coordination : Osmium-arene complexes show higher cellular accumulation than ruthenium analogs, correlating with improved in vivo tumor suppression .
Q. What are key considerations for designing in vitro anticancer assays?
Basic
- Cell lines : Use HCT-116 (colon) and SJCRH30 (rhabdomyosarcoma) xenograft-validated models .
- Resistance profiling : Include SN-38-resistant lines to assess cross-resistance .
- Dose ranges : Test 0.1–10 µM concentrations to determine IC50 values .
Q. How is factorial design applied to optimize synthesis parameters?
Advanced
A 2³ factorial design can evaluate:
- Variables : Catalyst loading (CuBr, 5–10 mol%), temperature (80–120°C), and solvent (DMF vs. DMA).
- Outcomes : Maximize yield while minimizing byproducts. Interactions between temperature and solvent polarity are critical for regioselectivity .
Q. What challenges arise in achieving regioselectivity during synthesis?
Basic
- Competing pathways : Nitrile-addition vs. direct arylation in copper-catalyzed cascades. Directed by electronic effects of substituents on the aryl bromide .
- Aza-Wittig approach : Controls regiochemistry via iminophosphorane intermediates, ensuring closure to indolo[3,2-c]quinoline .
Q. What in vivo models validate anticancer efficacy, and which pharmacokinetic parameters are critical?
Advanced
- Models : Human HCT-116 and SJCRH30 xenografts in mice, with tumor volume reduction as the primary endpoint .
- Pharmacokinetics : Focus on oral bioavailability (>50%), plasma half-life (>6 hours), and metabolite profiling to avoid off-target toxicity .
Q. Notes
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-c]quinolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c18-15-13-9-5-1-3-7-11(9)16-14(13)10-6-2-4-8-12(10)17-15/h1-8,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHVLPFHXHKOEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=C4NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382829 | |
Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18735-98-3 | |
Record name | 5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.